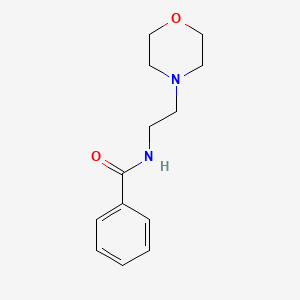
N-(2-Morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinoethyl)benzamide is a benzamide derivative that contains a morpholine ring as its main structural characteristic. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. One of its well-known derivatives is moclobemide, a reversible inhibitor of monoamine oxidase-A (MAO-A), used in the treatment of depressive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent medium. The product is then dissolved by processing the reaction mixture with aqueous alkaline solutions, followed by separation from the organic layer and filtering . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process often includes steps such as oxidative decarboxylation and morpholine addition to provide the desired benzamide derivative .
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .
Scientific Research Applications
N-(2-Morpholinoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to neurotransmission and intracellular signal transduction.
Medicine: Its derivative, moclobemide, is used as an antidepressant due to its selective inhibition of MAO-A.
Industry: It is used in the production of pharmaceuticals, paper, and plastic.
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)benzamide, particularly its derivative moclobemide, involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamines and the relief of depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Morpholinoethyl)benzamide include:
Metoclopramide: A benzamide derivative with neuroleptic properties that binds to D2-dopamine receptors.
Sulpiride: Another benzamide derivative with neuroleptic properties.
Tiapride: A benzamide derivative used for its neuroleptic properties.
Uniqueness
This compound is unique due to its reversible inhibition of MAO-A, which differentiates it from other benzamide derivatives that may have irreversible or non-selective actions. This selectivity and reversibility make it particularly useful in the treatment of depressive disorders .
Properties
CAS No. |
4476-13-5 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) |
InChI Key |
VFQYQYRTIQWWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















